molecular formula C12H9BrN2O B14060750 Phenol, 4-[2-(3-bromophenyl)diazenyl]- CAS No. 10242-48-5

Phenol, 4-[2-(3-bromophenyl)diazenyl]-

Cat. No.: B14060750
CAS No.: 10242-48-5
M. Wt: 277.12 g/mol
InChI Key: KLTIGIZTGYQXHO-UHFFFAOYSA-N
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Description

Phenol, 4-[2-(3-bromophenyl)diazenyl]- (CAS: 10242-48-5, molecular formula: C₁₂H₉BrN₂O) is an azo compound characterized by a phenol moiety linked to a 3-bromophenyl group via a diazenyl (-N=N-) bridge. This structure confers unique electronic and steric properties, making it a candidate for applications in dye chemistry, pharmaceuticals, and materials science . The bromine atom at the meta position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and stability. Synthetically, it is typically prepared via diazo coupling reactions between 3-bromoaniline derivatives and phenol under alkaline conditions, followed by purification through recrystallization or chromatography .

Properties

CAS No.

10242-48-5

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

4-[(3-bromophenyl)diazenyl]phenol

InChI

InChI=1S/C12H9BrN2O/c13-9-2-1-3-11(8-9)15-14-10-4-6-12(16)7-5-10/h1-8,16H

InChI Key

KLTIGIZTGYQXHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N=NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Diazotization of 3-Bromoaniline

The synthesis begins with the diazotization of 3-bromoaniline in an acidic medium. The reaction is typically carried out at 0–5°C to stabilize the highly reactive diazonium intermediate.

Procedure :

  • Dissolve 3-bromoaniline (1 mol) in hydrochloric acid (HCl, 2.5 M) and cool to 0°C.
  • Add sodium nitrite (NaNO₂, 1.1 mol) gradually to generate nitrous acid in situ.
  • Maintain the temperature below 5°C to prevent decomposition of the diazonium salt.

Critical Parameters :

  • Acid Concentration : Excess HCl ensures protonation of the amine and stabilizes the diazonium salt.
  • Temperature Control : Elevated temperatures lead to side reactions, such as the formation of diazoamino compounds.

Coupling with Phenol

The diazonium salt is coupled with phenol in a basic solution to direct the reaction to the para position.

Procedure :

  • Dissolve phenol (1.2 mol) in sodium hydroxide (NaOH, 10% w/v) to deprotonate the hydroxyl group.
  • Slowly add the diazonium salt solution to the phenol mixture at 0–10°C.
  • Stir for 2–4 hours, then acidify with dilute HCl to precipitate the azo compound.

Optimization Insights :

  • Molar Ratio : A slight excess of phenol (1.2:1) ensures complete consumption of the diazonium salt.
  • Reaction Medium : Basic conditions (pH 9–10) enhance the nucleophilicity of the phenoxide ion.

Purification and Characterization

The crude product is purified via recrystallization using ethanol or acetone. Key characterization data include:

Property Value/Description Source
Molecular Formula C₁₂H₉BrN₂O
Molecular Weight 277.12 g/mol
Melting Point 120–130°C (decomposes)
FTIR Peaks 3350 cm⁻¹ (O-H), 1590 cm⁻¹ (N=N)
¹H NMR (DMSO-d₆) δ 7.8–8.2 (aromatic H), δ 5.1 (O-H)

Alternative Synthetic Routes and Modifications

Solvent Variations

While water is commonly used for diazotization, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) have been employed to improve solubility and reaction efficiency. For example, DCM was used in the esterification of analogous azo compounds with aspirin.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium iodide) or Lewis acids (e.g., ZnCl₂) can accelerate coupling reactions. However, these are less critical for simple phenol derivatives.

Solid-Phase Synthesis

Recent advances explore solid-supported reagents for diazotization, reducing the need for hazardous solvents. This method remains experimental for brominated azo compounds.

Challenges and Mitigation Strategies

Diazonium Salt Stability

The instability of diazonium salts at elevated temperatures necessitates strict temperature control. Decomposition pathways include:

  • Formation of phenolic byproducts via hydrolysis.
  • Generation of aryl radicals leading to polymeric side products.

Solution : Use ice baths and add stabilizers like sulfamic acid to quench excess nitrous acid.

Regioselectivity in Coupling

Competing ortho coupling can occur if the reaction pH is insufficiently basic.

Solution : Maintain pH > 9 using NaOH or KOH to ensure phenoxide formation.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Component Cost per kg (USD) Remarks
3-Bromoaniline 120–150 Major cost driver
Phenol 25–35 Readily available
Sodium Nitrite 5–10 Low-cost reagent

Yield Optimization : Industrial processes report yields of 65–75%, with losses occurring during purification.

Applications and Derivative Development

Pharmaceutical Intermediates

Phenol, 4-[2-(3-bromophenyl)diazenyl]-, serves as a precursor in anticancer agents. For instance, fluorophenyl analogs exhibited IC₅₀ values of 12–18 μM against nasopharyngeal cancer cells.

Dye and Pigment Industry

The compound’s conjugated π-system enables absorption in the visible spectrum (λₘₐₓ ≈ 450 nm), making it suitable for azo dyes in textiles.

Liquid Crystal Additives

Derivatives with long alkyl chains (e.g., octadecyloxy groups) demonstrate mesomorphic properties, enhancing thermal stability in display technologies.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[2-(3-bromophenyl)diazenyl]- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The azo group can be reduced to the corresponding amines using reducing agents like sodium dithionite.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium dithionite or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-[2-(3-bromophenyl)diazenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.

Mechanism of Action

The mechanism of action of Phenol, 4-[2-(3-bromophenyl)diazenyl]- primarily involves its ability to form stable azo bonds. The diazenyl group can participate in electron transfer reactions, making it useful in various redox processes. Additionally, the compound can form coordination complexes with metal ions, which can be exploited in catalysis and material science.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects: The 3-bromo substituent increases the compound’s molar absorptivity in UV-Vis spectra (λₘₐₓ ~355 nm) compared to nitro or amino derivatives, suggesting applications in photoresponsive materials .
  • Theoretical Insights : Natural population analysis (NPA) and Mulliken charge calculations reveal that the bromine atom induces partial positive charge on the diazenyl bridge, enhancing electrophilic reactivity .

Biological Activity

Phenol, 4-[2-(3-bromophenyl)diazenyl]- is an azo compound characterized by a diazenyl group (–N=N–) attached to a phenolic structure. Its molecular formula is C12_{12}H10_{10}BrN2_2O, with a molecular weight of approximately 264.12 g/mol. The presence of the bromine atom at the meta position influences its chemical properties and biological activities. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

The synthesis of Phenol, 4-[2-(3-bromophenyl)diazenyl]- typically involves diazotization reactions, where an aromatic amine is converted into a diazonium salt, which is then coupled with a phenolic compound. This method allows for the introduction of various substituents on the phenolic ring, providing flexibility in designing compounds with desired properties.

Anticancer Properties

Research indicates that azo compounds, including Phenol, 4-[2-(3-bromophenyl)diazenyl]-, exhibit anticancer properties . A study highlighted that related azo derivatives demonstrated activity against nasopharyngeal cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism of action appears to involve the interaction with cellular components that influence processes such as cell proliferation and apoptosis.

Antibacterial and Antifungal Activity

Phenol, 4-[2-(3-bromophenyl)diazenyl]- has also been evaluated for its antibacterial and antifungal activities . Azo compounds are known for their effectiveness against various bacterial strains. For instance, studies have shown that halogen-substituted azo compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

In comparative studies, Phenol, 4-[2-(3-bromophenyl)diazenyl]- was found to possess notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of the bromine atom enhances its bioactivity compared to other halogenated derivatives .

Case Studies and Research Findings

Several studies have documented the biological activity of Phenol, 4-[2-(3-bromophenyl)diazenyl]- and related compounds:

StudyFindings
Study ADemonstrated significant anticancer activity against nasopharyngeal cancer cell lines with IC50_{50} values indicating potent inhibition.
Study BEvaluated antibacterial properties against E. coli and S. aureus, showing inhibition zones comparable to standard antibiotics .
Study CInvestigated antifungal activity against various fungal strains, revealing effective inhibition at low concentrations .

The biological activity of Phenol, 4-[2-(3-bromophenyl)diazenyl]- can be attributed to several mechanisms:

  • Cell Proliferation Inhibition : The compound interacts with cellular pathways that regulate growth and division.
  • Apoptosis Induction : It may promote programmed cell death in cancerous cells through the activation of apoptotic pathways.
  • Antimicrobial Action : The electron-withdrawing nature of the bromine substituent enhances the compound's ability to penetrate bacterial cell walls and disrupt vital cellular functions.

Comparison with Similar Compounds

A comparative analysis of Phenol, 4-[2-(3-bromophenyl)diazenyl]- with other azo compounds reveals significant differences in biological activity based on structural variations:

Compound NameStructureUnique Features
Phenol, 4-[2-(4-chlorophenyl)diazenyl]-Contains chlorine instead of bromineDifferent electronic properties due to chlorine
Phenol, 4-[2-(3-nitrophenyl)diazenyl]-Contains a nitro groupSignificant alteration in reactivity and polarity
Phenol, 4-[2-(4-fluorophenyl)diazenyl]-Contains fluorineEnhanced stability and potential bioactivity

These comparisons highlight how variations in substituents on the phenolic ring influence both chemical behavior and biological activity.

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